Benzoic acid morpholin-4-YL ester
Description
Chemical Class and Structural Features of Benzoic Acid Morpholin-4-YL Esters
Benzoic acid morpholin-4-YL ester, with the chemical formula C₁₁H₁₃NO₃ and CAS number 5765-65-1, belongs to the class of ester compounds. aobchem.com Structurally, it is characterized by the ester linkage between a benzoic acid group and a morpholine (B109124) ring. The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a key feature that imparts specific physicochemical properties to the molecule. The benzene (B151609) ring from the benzoic acid component provides a rigid scaffold and potential for various chemical modifications.
The planarity of the benzene ring contrasts with the typically chair-like conformation of the morpholine ring, creating a molecule with distinct spatial and electronic characteristics. The nitrogen atom of the morpholine ring introduces a basic center, while the ester group can participate in hydrogen bonding and is susceptible to hydrolysis. These structural attributes are pivotal in how the molecule interacts with biological systems.
A related thio-analogue, 4-[(morpholin-4-yl)carbothioyl]benzoic acid, has been synthesized and its crystal structure elucidated, providing insights into the conformational properties of the morpholine and benzoic acid components within a similar framework. nih.govresearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5765-65-1 aobchem.com |
| Molecular Formula | C₁₁H₁₃NO₃ aobchem.com |
| Molecular Weight | 207.23 g/mol |
| Chemical Class | Ester, Morpholine Derivative |
Significance of Morpholine Derivatives in Contemporary Chemical and Biological Research
The morpholine nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds and approved drugs. nih.gov Its presence is often associated with favorable pharmacokinetic properties, such as improved solubility and metabolic stability.
Morpholine-containing compounds have been investigated for a wide array of pharmacological activities, including:
Anticancer: Certain morpholine derivatives have shown potent activity against various cancer cell lines.
Antimicrobial: The morpholine ring is a component of some antibacterial and antifungal agents.
Anti-inflammatory: Derivatives have been explored for their potential to inhibit inflammatory pathways.
Central Nervous System (CNS) Activity: The morpholine moiety is found in drugs targeting the CNS, such as antidepressants and anxiolytics.
The versatility of the morpholine ring allows for extensive structural modifications, enabling chemists to fine-tune the biological activity of the resulting derivatives.
Overview of Key Research Areas Pertaining to this compound and Analogues
While specific and detailed research on this compound itself is limited in publicly available literature, the known activities of its constituent parts—benzoic acid and morpholine—point towards several promising areas of investigation.
Antimicrobial Research: Benzoic acid and its esters are known for their preservative and antimicrobial properties. The incorporation of a morpholine ring could potentially enhance or modulate this activity. Research on related morpholine-containing compounds has demonstrated their potential as antibacterial agents.
Anticancer Research: Both benzoic acid derivatives and morpholine-containing compounds have been independently studied for their anticancer potential. Therefore, their combination in a single molecule like this compound makes it a candidate for investigation in oncology. Studies on analogous compounds suggest that such structures could be explored for their cytotoxic effects against various cancer cell lines.
Enzyme Inhibition: The ester linkage and the aromatic and heterocyclic rings provide multiple points of interaction for potential enzyme inhibition. For example, esters of benzoic acid have been investigated as local anesthetics. drugbank.com The specific inhibitory profile of this compound against various enzymes remains an open area for research.
Synthetic Chemistry: The synthesis of this compound and its analogues is an active area of chemical research. The development of efficient synthetic routes, such as those involving the esterification of a morpholinyl-substituted benzoic acid, is crucial for making these compounds available for further study. researchgate.net Research into the synthesis of related compounds, like 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid derivatives, provides a foundation for the preparation of a variety of esters. researchgate.net
Table 2: Key Research Areas for Morpholine and Benzoic Acid Derivatives
| Research Area | Potential Application |
| Antimicrobial | Development of new antibacterial and antifungal agents |
| Anticancer | Investigation of cytotoxic effects on cancer cells |
| Enzyme Inhibition | Discovery of novel enzyme inhibitors for therapeutic use |
| Synthetic Chemistry | Creation of diverse libraries of compounds for screening |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
morpholin-4-yl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(10-4-2-1-3-5-10)15-12-6-8-14-9-7-12/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTURCWOWVLVNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460162 | |
| Record name | 4-(Benzoyloxy)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5765-65-1 | |
| Record name | 4-(Benzoyloxy)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to Benzoic Acid Morpholin-4-YL Ester and Related Derivatives
The conventional synthesis of this compound and similar compounds relies on well-established organic reactions. These include esterification, amidation-based syntheses, and reductive amination strategies.
Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org To synthesize a derivative like Benzoic acid 2-morpholin-4-yl-ethyl ester, benzoic acid is reacted with 2-morpholinoethanol (B138140) under acidic conditions. ontosight.ai The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used, or the water produced during the reaction is removed. libretexts.orgmasterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.comkhanacademy.org The mechanism involves the protonation of the carbonyl group of the carboxylic acid, which enhances its electrophilicity, followed by a nucleophilic attack from the alcohol. libretexts.orgmasterorganicchemistry.comyoutube.com
Intramolecular Fischer esterification can also be employed to create cyclic esters, known as lactones, particularly for the formation of stable five- and six-membered rings. masterorganicchemistry.com
Amidation reactions provide a versatile route to morpholine-containing compounds. A common strategy involves the reaction of a carboxylic acid with an amine to form an amide bond. sphinxsai.com For instance, benzoic acid can be reacted with 2-(morpholino)ethylamine to produce N-(2-morpholinoethyl)-benzamide. rsc.org To facilitate this reaction, especially with unactivated carboxylic acids, catalysts like tris(2,2,2-trifluoroethyl) borate (B1201080) can be employed. acs.org
Another approach involves converting the carboxylic acid to a more reactive species, such as an acyl chloride. For example, 4-(morpholin-4-yl)benzoic acid can be treated with thionyl chloride to form 4-(morpholin-4-yl)benzoyl chloride, which can then be reacted with other nucleophiles. researchgate.net A common synthetic pathway to morpholinones, which are precursors to some morpholine (B109124) derivatives, involves reacting a 1,2-amino alcohol with chloroacetyl chloride. This is typically a two-step process involving amide bond formation and subsequent cyclization. chemrxiv.org
Table 1: Comparison of Esterification and Amidation-Based Synthetic Routes
| Feature | Esterification (Fischer) | Amidation |
| Reactants | Carboxylic Acid, Alcohol | Carboxylic Acid (or derivative), Amine |
| Catalyst | Strong Acid (e.g., H₂SO₄) | Often requires coupling agents or activation |
| Key Reaction | Reversible condensation | Formation of a stable amide bond |
| Byproduct | Water | Water or other small molecules depending on the method |
Reductive amination is a key method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals. nih.gov This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced to an amine. beilstein-journals.org
For instance, 4-formylbenzoic acid can be reacted with morpholine in the presence of a reducing agent to yield 4-(morpholinomethyl)benzoic acid. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity. beilstein-journals.org Greener alternatives, such as zinc powder in aqueous media, have also been developed. beilstein-journals.org This method is highly valuable for creating diverse libraries of compounds for drug discovery.
Novel Synthetic Approaches and Green Chemistry Considerations
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This includes the use of electrochemistry and advanced catalytic protocols.
Electrosynthesis is emerging as a green and powerful tool in organic chemistry. nih.gov It offers an alternative to traditional methods that often rely on harsh reagents. iisc.ac.in Electrochemical methods can be used for the reduction of benzoic acid esters using water as a hydrogen source. rsc.org The electrochemical reduction of aromatic esters can lead to the formation of radical anions, which can then undergo further reactions. nih.govacs.org While direct electrochemical synthesis of this compound is not widely reported, the principles of electro-organic synthesis, such as the electrochemical conversion of methyl ketones to esters, demonstrate the potential of this technology. iisc.ac.in Electrocatalysis, for example using gold electrodes, can also enhance the rate of esterification reactions. nih.gov
Modern organic synthesis heavily relies on catalysis to improve reaction efficiency, yield, and selectivity. ethz.chresearchgate.net For the synthesis of morpholine derivatives, various catalytic systems have been developed. For example, palladium-catalyzed reactions are used for the synthesis of substituted morpholines. organic-chemistry.org Gold-catalyzed aerobic dehydrogenative aromatization can be used to synthesize m-phenylenediamine (B132917) derivatives from cyclic amines like morpholine. acs.orgacs.org
Chiral phosphoric acids have been used as catalysts for the enantioselective synthesis of C3-substituted morpholinones. nih.gov Furthermore, iridium-catalyzed C-H activation has been employed for the late-stage amination of benzoic acids, allowing for the synthesis of a diverse range of derivatives. nih.gov These advanced catalytic methods often operate under mild conditions and tolerate a wide variety of functional groups, making them highly valuable in medicinal chemistry and drug discovery. nih.gove3s-conferences.org
Chemical Modifications at the Ester Moiety
The ester group is a key reactive site in morpholin-4-yl benzoate (B1203000). Chemical transformations targeting this moiety often involve its cleavage or conversion into other functional groups.
A significant application demonstrating the reactivity of the ester linkage is its use as a synthon in the formation of heterocyclic structures. For instance, morpholin-4-yl benzoate serves as a crucial reagent in the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. In this process, the ester moiety is effectively cleaved, and the morpholino group is transferred to form the final aminated oxadiazole product. This strategy allows for the streamlined creation of complex molecules from readily available carboxylic acids.
General reactions applicable to benzoate esters include hydrolysis, which would cleave the ester back to benzoic acid and morpholine, and transesterification with other alcohols. organic-chemistry.orgmedcraveonline.com These fundamental reactions of esters, while not specifically detailed for this exact molecule in the reviewed literature, represent standard chemical modifications of the ester moiety. organic-chemistry.org
Functionalization of the Benzoic Acid Ring
The benzene (B151609) ring of the benzoic acid portion is amenable to various functionalization reactions, primarily through electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com The reactivity and orientation of incoming substituents are governed by the directing effects of the ester group. The ester acts as a deactivating, meta-directing group in classical electrophilic aromatic substitution reactions. libretexts.org
However, modern synthetic methods, particularly those involving directed C-H activation, offer alternative pathways for functionalization. For example, iridium-catalyzed C-H ortho-amination has been developed for complex benzoic acid derivatives, demonstrating high selectivity for the position ortho to the carboxylate group, even in the presence of other coordinating groups. nih.gov This approach provides a complementary strategy to traditional electrophilic substitutions. nih.gov
Research has shown that pre-functionalized benzoic acids can be used to synthesize derivatives of morpholin-4-yl benzoate, which then undergo further transformations. This indicates that a wide range of substituents on the benzoic acid ring are tolerated in subsequent reaction steps. The table below illustrates examples where substituted benzoic acids are used in a one-pot synthesis that consumes a morpholino benzoate precursor to yield functionalized oxadiazoles.
| Starting Carboxylic Acid | Reagents | Resulting Functionalized Product Type | Reference |
| 4-Fluorobenzoic acid | Morpholino benzoate, other reagents | 2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3,4-oxadiazole | google.com |
| Ibuprofen | Morpholino benzoate, other reagents | 4-(5-(1-(4-Isobutylphenyl)ethyl)-1,3,4-oxadiazol-2-yl)morpholine | google.com |
| Probenecid | Morpholino benzoate, other reagents | 4-(5-Morpholino-1,3,4-oxadiazol-2-yl)-N,N-dipropylbenzenesulfonamide | google.com |
| 4-Bromobenzoic acid | 1-Iodo-4-methoxybenzene, other reagents | 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | google.com |
This table showcases the compatibility of various functional groups on the benzoic acid ring in multi-step syntheses involving morpholine-related synthons.
Spectroscopic and Crystallographic Characterization
Single-Crystal X-ray Diffraction Analysis
Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonding Networks, π-Stacking Interactions, Van der Waals Forces)
Specific data on the intermolecular interactions within the crystal lattice of Benzoic acid morpholin-4-yl ester, such as hydrogen bonding networks, π-stacking interactions, and van der Waals forces, have not been reported in the searched scientific literature.
Polymorphism and its Structural Implications
There are no published studies on the polymorphism of this compound. Consequently, information regarding the existence of different crystalline forms and their structural implications is not available.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are essential for elucidating the fundamental electronic properties and geometric parameters of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is often employed to determine the optimized geometry, bond lengths, and bond angles of a molecule. For analogous compounds, such as 4-[(morpholin-4-yl)carbothioyl]benzoic acid, DFT calculations have been used to refine crystal structures. nih.gov In a general context, DFT studies on benzoic acid have been performed to analyze its structure and vibrational frequencies. researchgate.net However, specific DFT data for Benzoic acid morpholin-4-YL ester, which would detail its optimized geometry and electronic characteristics, is not currently available.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of a compound. For other benzoic acid derivatives, FMO analysis has been used to gain insights into their physical and chemical properties. researchgate.net Such an analysis for this compound would be valuable in understanding its potential chemical reactions, but this information is not present in the surveyed literature.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule, highlighting electrophilic and nucleophilic sites. This is instrumental in predicting how a molecule will interact with other molecules. While MEP studies have been conducted on various benzoic acid derivatives to understand their intermolecular interactions researchgate.net, specific MEP maps for this compound are not documented.
Molecular Modeling and Simulation Studies
Molecular modeling and simulations are powerful techniques for exploring the dynamic behavior of molecules and their interactions with biological systems.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is widely used in drug discovery to screen potential drug candidates. For instance, docking studies on a different benzoic acid derivative have shown it to be a potential inhibitor of carbonic anhydrase. researchgate.net A molecular docking study of this compound would be necessary to predict its potential biological targets and binding affinities, but no such studies have been published.
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a molecule and its complexes over time. MD simulations could reveal the flexibility of the morpholine (B109124) ring and the ester linkage in this compound and assess the stability of its potential interactions with a biological target. While MD simulations are a standard tool in computational chemistry, their application to this specific compound has not been reported.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR and cheminformatics are pivotal in silico techniques that correlate the structural or property descriptors of compounds with their biological activities. This allows for the prediction of a compound's efficacy, toxicity, or other properties without the need for initial synthesis and testing.
Currently, there are no published predictive models specifically developed for the biological activities of this compound. The development of such models would require a dataset of structurally related compounds with experimentally determined biological activities, which is not available in the public domain for this specific molecule.
The correlation of topological descriptors (e.g., molecular connectivity indices, Wiener index) and physicochemical parameters (e.g., logP, molar refractivity) with the biological or chemical activity of this compound has not been reported in scientific literature. Such studies are fundamental to understanding which structural features are crucial for a desired outcome.
In silico drug-target profiling and virtual screening are powerful computational methods used to identify potential biological targets for a given compound. These techniques involve docking the molecule into the binding sites of various proteins to predict binding affinity. At present, no studies detailing the in silico drug-target profiling or virtual screening of this compound have been published.
The absence of research in these computational domains for this compound represents a significant knowledge gap. Future research initiatives are necessary to build the foundational computational data that could unlock the potential of this and related compounds in various scientific fields.
Biological Activity and Mechanistic Elucidation
In Vitro Enzyme Inhibition Studies
Inhibition of Diacylglycerol Lipase (DAGL)
No research data was found regarding the inhibitory effects of Benzoic acid morpholin-4-YL ester on Diacylglycerol Lipase (DAGL).
Modulation of Phospholipase Activity (e.g., PLA2, PLC)
There is no available information on the modulatory activity of this compound on phospholipases such as PLA2 or PLC.
Interference with Dioxygenases and Aminooxygenases
Scientific literature does not currently contain studies on the interference of this compound with dioxygenases or aminooxygenases.
Inhibition of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)
No specific data on the inhibition of acetylcholinesterase or butyrylcholinesterase by this compound is present in the available literature.
Targeting Dipeptidyl Peptidase-4 (DPP-4)
There are no published studies on the targeting or inhibition of Dipeptidyl Peptidase-4 (DPP-4) by this compound.
Inhibition of Other Enzymes (e.g., Tyrosinase, Urease, Neuraminidase, α-Glucosidase, α-Amylase, DNA Gyrase, Topoisomerase IV, eIF4E)
Similarly, for a range of other enzymes including tyrosinase, urease, neuraminidase, α-glucosidase, α-amylase, DNA gyrase, topoisomerase IV, and eIF4E, there is a lack of specific research detailing any inhibitory activity of this compound. While studies on other benzoic acid derivatives have shown activity against some of these enzymes, these findings cannot be directly attributed to the morpholin-4-yl ester derivative.
Receptor Binding and Modulation Studies
There is no publicly available research detailing the receptor binding and modulation properties of "this compound." The following sections outline the types of studies that would be necessary to characterize its activity at specific receptors, though it must be emphasized that this information is currently not available for this compound.
No studies have been identified that investigate the interaction of "this compound" with any receptor subtype, including the 5-HT4 receptors. Research in this area would typically involve radioligand binding assays to determine the affinity of the compound for the receptor, followed by functional assays to elucidate the nature of the interaction.
Without receptor binding data, the agonist, antagonist, or inverse agonist profile of "this compound" remains uncharacterized. Determining this profile would require in vitro functional assays measuring the compound's effect on receptor-mediated signaling pathways, such as cyclic AMP (cAMP) accumulation or reporter gene activation.
Structure Activity Relationship Sar Studies
Impact of Substituents on the Benzoic Acid Moiety
The benzoic acid portion of the molecule serves as a crucial scaffold, and modifications to this ring system can dramatically alter the compound's biological profile.
The position of substituents on the benzene (B151609) ring plays a pivotal role in determining the biological efficacy of these compounds. For instance, in a series of 2-morpholinobenzoic acid derivatives investigated as potential anticancer agents, the substitution pattern on the central ring was a key determinant of their anti-proliferative activity. nih.gov Studies on benzoic acid derivatives for other therapeutic targets have also highlighted the importance of substituent positioning. For example, in the development of anti-sickling agents, the placement of various groups on the benzoic acid core was found to be critical for activity. researchgate.netiomcworld.com
The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, also significantly impact activity. The Hammett electronic sigma (σ) constants have been used to correlate the electronic nature of substituents with the biological activity of benzoic acid derivatives. iomcworld.com
Specific substituent groups have been shown to be particularly important for the biological activity of benzoic acid morpholin-4-yl ester analogs.
Halogenation: The introduction of halogen atoms, such as bromine, to the benzoic acid ring has been shown to be significant for extensive anti-mitogenic activity in certain series of morpholine-conjugated benzophenone (B1666685) derivatives. nih.gov Specifically, a bromo group at the ortho position of the benzophenone A ring resulted in a compound with potent activity. nih.gov In other studies on benzoic acid derivatives, chloro, bromo, and iodo substituents have also been explored. researchgate.netiomcworld.com
Alkoxy Groups: While specific data on alkoxy groups on this compound is limited, the influence of such groups has been studied in related benzoic acid derivatives. For instance, in the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, various substitutions on the benzoic acid moiety were explored to enhance potency. researchgate.net
Other Substituents: The presence of a methyl group on the B ring of a benzophenone core, which is structurally related to the benzoic acid moiety, was found to be essential for the antiproliferative activity of a series of morpholine-conjugated derivatives. nih.gov
Table 1: Impact of Benzoic Acid Substituents on Biological Activity
| Substituent | Position | Effect on Biological Activity | Reference |
|---|---|---|---|
| Bromo | ortho | Significant for extensive anti-mitogenic activity | nih.gov |
| Methyl | para | Significant for extensive anti-mitogenic activity | nih.gov |
| Various | Not specified | Substitution pattern is a key determinant of anti-proliferative activity | nih.gov |
Role of the Morpholine (B109124) Ring and its Substituents
The morpholine ring is a common structural feature in many biologically active compounds and plays a significant role in the activity of this class of molecules. e3s-conferences.orgresearchgate.net
The stereochemistry and conformational flexibility of the morpholine ring can influence how the molecule interacts with its biological target. While specific studies on the stereochemistry of this compound are not detailed in the provided results, the general importance of the morpholine ring's conformation is a recognized principle in medicinal chemistry. e3s-conferences.org
The nitrogen atom within the morpholine ring is a key feature, often involved in crucial interactions with biological targets. It can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule. In a study of 2-morpholinobenzoic acid derivatives, the morpholino group was part of the optimal pharmacophore for inhibiting phosphatidylcholine-specific phospholipase C. nih.gov
Significance of the Ester Linkage
The ester linkage between the benzoic acid and morpholine moieties is not merely a linker but can play an active role in the compound's biological properties. In some cases, ester derivatives of biologically active carboxylic acids are developed as prodrugs to improve pharmacokinetic properties such as oral absorption. researchgate.netnih.gov However, this can sometimes lead to a decrease in potency compared to the parent carboxylic acid. researchgate.netnih.gov Interestingly, in a novel series of benzoic acid and ester derivatives developed as DPP-4 inhibitors, the esters displayed comparable activities to their acid counterparts, and molecular simulations revealed a similar binding mode. researchgate.netnih.gov This highlights that the ester linkage can be well-tolerated and may not always lead to a loss of activity.
Ester Hydrolysis and its Implications for Biological Efficacy
The ester functional group in "this compound" is susceptible to hydrolysis by esterase enzymes, which are ubiquitously present in the body. nih.gov This enzymatic cleavage breaks the ester bond, releasing benzoic acid and morpholine as separate entities. The rate and extent of this hydrolysis have significant implications for the compound's biological efficacy, acting as a potential prodrug mechanism.
Esters are frequently employed in drug design to enhance the bioavailability of compounds containing carboxylic acids. The ester form is typically more lipophilic than the corresponding carboxylic acid, facilitating easier passage across biological membranes. Once inside the target cell or tissue, the ester can be hydrolyzed to release the active carboxylic acid. nih.gov In the context of "this compound," the ester form may enhance the uptake of the benzoic acid moiety, which is known to possess antimicrobial and other biological activities. nih.gov
The stability of the ester bond is a crucial factor. A very labile ester may be hydrolyzed prematurely in the bloodstream, leading to low concentrations of the intact drug reaching the target site. Conversely, an overly stable ester may not release the active benzoic acid at a sufficient rate to elicit a therapeutic effect. The rate of hydrolysis is influenced by the steric and electronic properties of both the acid and alcohol portions of the ester.
Studies on other benzoic acid esters have demonstrated that the nature of the alcohol component significantly affects the rate of enzymatic hydrolysis. For instance, in a series of benzoic acid esters studied for their antitubercular activity, the hexyl and phenyl esters showed greater activity than the free acid, suggesting that the ester form acts as an effective prodrug. nih.gov The morpholine group in "this compound" will also influence the rate of hydrolysis, and its specific impact would need to be determined experimentally.
The table below illustrates the half-lives of different benzoate (B1203000) esters in the presence of rat liver microsomes, demonstrating the influence of the ester group on metabolic stability.
| Compound | Ester Group | Half-life (t½) in Rat Liver Microsomes (min) |
| Methyl benzoate | Methyl | 36 |
| Ethyl benzoate | Ethyl | 14 |
| Propyl benzoate | Propyl | 19 |
| Butyl benzoate | Butyl | 21 |
| Phenyl benzoate | Phenyl | 11 |
This data is derived from a study on homologous esters and is intended to illustrate the principle of how different ester groups can affect hydrolytic stability. Specific data for this compound is not available. lookchem.com
Influence on Target Affinity and Selectivity
The morpholine moiety of "this compound" is expected to play a significant role in its target affinity and selectivity. The morpholine ring is a common feature in many biologically active compounds and can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and van der Waals interactions. ontosight.ai
In the context of enzyme inhibition, for example, the morpholine ring can fit into specific binding pockets and interact with amino acid residues. Research on a series of 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC) confirmed the importance of the 2-morpholino pharmacophore for biological activity. researchgate.net
The selectivity of a drug is its ability to bind to the intended target with high affinity while having low affinity for other targets, which helps to minimize off-target side effects. The specific stereoelectronic properties of the morpholine ring can contribute to this selectivity by providing a unique set of interactions that are only possible with the intended target.
The following table presents data on the inhibitory activity of a series of serinol-derived benzoic acid esters against Human Adenovirus (HAdV), highlighting how modifications to the ester portion of a benzoic acid derivative can influence biological activity.
| Compound | Structure | IC₅₀ (µM) against HAdV |
| 13 | 2-((3,5-dinitrobenzoyl)oxy)-1-(pyrrolidin-1-yl)propan-1-one | 2.82 |
| 14 | 2-((3,5-dinitrobenzoyl)oxy)-1-(piperidin-1-yl)propan-1-one | 5.35 |
| 27 | 1-(azepan-1-yl)-2-((3,5-dinitrobenzoyl)oxy)propan-1-one | 3.14 |
| 32 | 2-((3,5-dinitrobenzoyl)oxy)-1-morpholinopropan-1-one | 4.98 |
This data is from a study on serinol-derived benzoic acid esters and is provided to illustrate how changes in the ester group can affect biological potency. It does not represent data for "this compound" itself. nih.gov
Applications in Medicinal Chemistry and Organic Synthesis
Benzoic Acid Morpholin-4-YL Ester as a Medicinal Chemistry Scaffold
The morpholine (B109124) ring is recognized as a "privileged" scaffold in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity. nih.govnih.gov This is often attributed to its favorable physicochemical properties, including its ability to improve aqueous solubility and metabolic stability of a parent compound. nih.govnih.gov
While direct studies on the use of this compound as a starting scaffold are limited, research on closely related structures highlights the potential of the morpholinyl-benzoyl core. For instance, derivatives of 4-(morpholin-4-yl)benzoic acid have been explored for their biological activities. A study focused on the synthesis of 4-(morpholin-4-yl)benzohydrazide derivatives, which originate from 4-(morpholin-4-yl)benzoic acid, demonstrated that these compounds exhibit antimicrobial and antimycobacterial properties. researchgate.net The synthesis began with the formation of 4-(morpholin-4-yl)benzonitrile, followed by hydrolysis to the corresponding benzoic acid, which was then converted to the hydrazide. researchgate.net
The morpholine and 4H-1,4-benzothiazine heterocycles are considered important pharmacophores for designing and synthesizing biologically active molecules. scholarsresearchlibrary.com The combination of these structures is intended to enhance their interaction with biological receptors, making the resulting compounds therapeutically attractive. scholarsresearchlibrary.com
Table 1: Examples of Bioactive Morpholine-Containing Compounds
| Compound Class | Biological Activity | Reference |
|---|---|---|
| Morpholinyl-4H-1,4-benzothiazines | Antimicrobial, Antioxidant | scholarsresearchlibrary.com |
| 4-(Morpholin-4-yl)benzohydrazide derivatives | Antibacterial, Antitubercular | researchgate.net |
This table presents data on related morpholine-containing structures to illustrate the potential of the scaffold, not specifically on derivatives of this compound.
The morpholine moiety is frequently incorporated into lead compounds to enhance their drug-like properties. nih.govnih.gov Its presence can modulate pharmacokinetics, improving absorption and metabolic resistance. nih.gov Although no specific preclinical data for this compound was identified, the general strategy of using the morpholine scaffold suggests its potential utility in lead optimization. The structural combination of the morpholine ring with a benzoic acid ester could be used to explore structure-activity relationships (SAR) in various therapeutic areas, including oncology and infectious diseases. nih.govacs.org
Role as an Intermediate in Complex Organic Syntheses
The structure of this compound makes it a potentially valuable intermediate for the synthesis of more complex molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(4-morpholinyl)benzoic acid, or can undergo transesterification. sigmaaldrich.com The aromatic ring can be subjected to electrophilic substitution reactions, and the morpholine nitrogen provides a site for further functionalization.
A Chinese patent describes a method for preparing more complex morpholine benzoate (B1203000) compounds using a morpholine benzoate ester as a starting material in a palladium-catalyzed domino reaction with an olefin and another aryl component. google.com This indicates the utility of the morpholine benzoate core as a building block in multi-component reactions to construct complex molecular architectures. google.com The study of intermediate and by-product formation in the synthesis of related compounds, such as 4,4'-methylenedimethyldiphenylcarbamate, underscores the importance of understanding the reaction mechanisms involving such building blocks to optimize the yield of the desired product. researchgate.net
Catalytic Applications and Directing Group Chemistry
While direct catalytic applications of this compound are not documented, the functional groups within the molecule suggest potential roles in catalysis.
The ester and the morpholine nitrogen could potentially act as directing groups in metal-catalyzed C-H activation reactions, guiding the functionalization of the benzoic acid ring. However, no specific examples of this compound being used in this context have been reported in the reviewed literature. General methods for the palladium-catalyzed C-H functionalization of benzoic acid derivatives are known, but they typically require specific directing groups that may not be compatible with the morpholinyl ester structure.
The development of chiral ligands is crucial for asymmetric catalysis. While this compound itself is not chiral, it could serve as a precursor for the synthesis of chiral ligands. For instance, the morpholine or benzoate moiety could be modified to incorporate chiral centers. Such chiral ligands could then be used in stereoselective reactions like asymmetric hydrogenations or glycosylations. nih.gov However, there is no current literature describing the use of this compound or its direct derivatives in asymmetric transformations.
Future Research Directions and Challenges
Advancements in Synthetic Methodologies for Enhanced Efficiency and Scalability
While current methods for the synthesis of "Benzoic acid morpholin-4-YL ester" are established, there is a continuous need for more efficient, cost-effective, and scalable processes. Future research will likely focus on several key areas to improve upon existing synthetic strategies.
One promising direction is the development of one-pot synthesis protocols. These methods, which involve multiple reaction steps in a single reaction vessel, can significantly reduce reaction time, minimize waste, and simplify purification processes. researchgate.net The use of novel catalysts, such as organocatalysts or metal-organic frameworks, could also enhance reaction rates and selectivity, leading to higher yields and purer products.
Furthermore, the exploration of flow chemistry techniques presents an opportunity for the continuous and scalable production of "this compound." Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved consistency and safety, particularly for large-scale manufacturing.
A comparative analysis of potential synthetic improvements is presented in the table below:
| Synthetic Approach | Current Limitations | Potential Advancements | Expected Benefits |
| Batch Synthesis | Time-consuming, potential for side reactions, purification challenges. | Development of one-pot procedures, use of novel catalysts. | Reduced reaction time, higher yields, simplified purification. |
| Catalysis | Use of hazardous or expensive catalysts. | Exploration of organocatalysts, metal-organic frameworks, and biocatalysts. | Increased efficiency, improved selectivity, reduced environmental impact. |
| Scalability | Difficulties in maintaining consistent reaction conditions at larger scales. | Implementation of flow chemistry techniques. | Continuous production, enhanced safety, improved product consistency. |
Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level
Understanding the precise molecular mechanisms by which "this compound" exerts its biological effects is crucial for its development as a therapeutic agent. While the morpholine (B109124) and benzoic acid moieties are known to be present in various biologically active compounds, the specific interactions of the ester at a molecular level are not yet fully understood. researchgate.net
Future research should employ advanced biochemical and biophysical techniques to identify and characterize the specific molecular targets of this compound. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and surface plasmon resonance can be utilized to identify binding partners and determine binding affinities.
Once potential targets are identified, detailed structural biology studies, including X-ray crystallography and cryo-electron microscopy, can provide atomic-level insights into the binding mode of "this compound" with its target proteins. This information is invaluable for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective analogs.
Integration of Advanced Computational Approaches for Rational Compound Design
Computational chemistry and chemoinformatics are powerful tools that can significantly accelerate the drug discovery and development process. nih.gov For "this compound," these approaches can be used to predict its physicochemical properties, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, and potential biological activities.
Future research should focus on the development and application of predictive models for the rational design of novel analogs with improved properties. Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the structural features of "this compound" derivatives with their biological activities. Molecular docking and molecular dynamics simulations can be used to predict the binding modes of these compounds to their target proteins and to estimate their binding affinities.
These in silico methods can help prioritize the synthesis of the most promising candidates, thereby reducing the time and cost associated with experimental screening.
Exploration of Novel Biological Targets and Therapeutic Areas in Preclinical Research
The structural features of "this compound" suggest its potential for a wide range of therapeutic applications. The morpholine ring is a common scaffold in many approved drugs, and benzoic acid derivatives are known to possess diverse biological activities. nih.govmdpi.com
Future preclinical research should aim to explore the therapeutic potential of "this compound" in various disease areas beyond its currently investigated applications. High-throughput screening against a broad panel of biological targets could uncover novel activities. Based on the known activities of related compounds, promising areas for investigation include oncology, neurodegenerative diseases, and infectious diseases. mdpi.comnih.gov
For instance, certain morpholine-containing compounds have shown promise as anticancer agents, and derivatives of benzoic acid have been investigated for their neuroprotective effects. mdpi.comresearchgate.net Preclinical studies in relevant animal models will be essential to evaluate the in vivo efficacy and safety of "this compound" in these new therapeutic areas.
Development of Sustainable and Eco-Friendly Synthetic Routes
In line with the principles of green chemistry, there is a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of chemical compounds. chemrxiv.orgrug.nlnih.gov For "this compound," future research should focus on replacing hazardous reagents and solvents with greener alternatives.
The use of biocatalysts, such as enzymes, offers a promising approach for the sustainable synthesis of esters. rug.nl Enzymes can operate under mild reaction conditions, often in aqueous media, and can exhibit high selectivity, reducing the formation of byproducts. The development of robust and reusable biocatalysts for the esterification of benzoic acid with morpholine-containing alcohols would be a significant advancement.
Additionally, the use of renewable starting materials and the minimization of waste generation are key aspects of sustainable synthesis. rsc.org Life cycle assessment studies can be conducted to evaluate the environmental impact of different synthetic routes and to identify the most sustainable options for the production of "this compound."
The following table summarizes key green chemistry approaches applicable to the synthesis of this compound:
| Green Chemistry Principle | Application to Synthesis of this compound |
| Use of Renewable Feedstocks | Investigating the use of bio-derived benzoic acid and morpholine precursors. |
| Catalysis | Employing biocatalysts or recyclable heterogeneous catalysts to improve efficiency and reduce waste. |
| Safer Solvents and Auxiliaries | Utilizing water or other green solvents in place of volatile organic compounds. |
| Design for Energy Efficiency | Developing synthetic routes that can be performed at ambient temperature and pressure. |
| Waste Prevention | Optimizing reactions to maximize atom economy and minimize the formation of byproducts. |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing benzoic acid morpholin-4-yl ester, and how can reaction efficiency be optimized?
- Answer: Synthesis typically involves esterification between benzoic acid derivatives and morpholine, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometric ratios) is critical. For example, anhydrous solvents (e.g., THF or DMF) and catalytic DMAP (4-dimethylaminopyridine) can enhance yield. Kinetic studies via NMR or HPLC can monitor reaction progress .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?
- Answer: ¹H and ¹³C NMR are essential for confirming ester bond formation and morpholine ring integrity. Key signals include:
- Ester carbonyl (C=O): ~165–170 ppm in ¹³C NMR.
- Morpholine protons: Distinct splitting patterns at δ 3.5–4.0 ppm (¹H NMR) due to the oxygenated CH₂ groups.
- Aromatic protons: Signals in δ 7.2–8.0 ppm (¹H NMR) for the benzoic acid moiety.
Cross-validation with DEPT-135 and HSQC spectra improves structural confidence .
Q. What analytical techniques are suitable for assessing the purity and thermal stability of this compound?
- Answer:
- Purity: High-performance liquid chromatography (HPLC) with UV detection or GC-MS for volatile impurities.
- Thermal Stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) identify decomposition temperatures and phase transitions. For example, DSC can detect melting points, while TGA quantifies mass loss under controlled heating .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Answer: Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model electron density distributions and frontier molecular orbitals (HOMO/LUMO). These predict sites vulnerable to nucleophilic attack, such as the ester carbonyl or morpholine nitrogen. Solvent effects can be incorporated via PCM (Polarizable Continuum Model) to refine accuracy .
Q. What strategies resolve contradictions in crystallographic data for morpholine-containing esters?
- Answer: Use single-crystal X-ray diffraction with SHELXL for refinement. Discrepancies in bond lengths/angles may arise from disorder in the morpholine ring. Applying restraints (e.g., DFIX, SIMU) during refinement or using twinning algorithms (SHELXD) can address these issues. Validation tools like PLATON ensure data integrity .
Q. How does the morpholine moiety influence the compound’s biological interactions, and how can this be studied experimentally?
- Answer: The morpholine ring enhances solubility and modulates pharmacokinetics. To study interactions:
- In vitro assays: Measure binding affinity to target proteins (e.g., fluorescence polarization or SPR).
- Metabolic stability: Use liver microsomes to assess cytochrome P450-mediated degradation.
- Molecular docking: Compare docking scores (e.g., AutoDock Vina) with/without the morpholine group to quantify its role .
Q. What experimental approaches validate the ester’s role in liquid crystal applications, as suggested by alkyl phenyl ester analogs?
- Answer: Polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS) characterize mesophase behavior. Compare phase transition temperatures (DSC) with structurally similar esters (e.g., alkyl phenyl benzoates). Dielectric spectroscopy can further probe dipole alignment in liquid crystalline phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
